Cumyl bromide Cumyl bromide
Brand Name: Vulcanchem
CAS No.: 3575-19-7; 586-61-8
VCID: VC7714239
InChI: InChI=1S/C9H11Br/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
SMILES: CC(C)(C1=CC=CC=C1)Br
Molecular Formula: C9H11Br
Molecular Weight: 199.091

Cumyl bromide

CAS No.: 3575-19-7; 586-61-8

Cat. No.: VC7714239

Molecular Formula: C9H11Br

Molecular Weight: 199.091

* For research use only. Not for human or veterinary use.

Cumyl bromide - 3575-19-7; 586-61-8

Specification

CAS No. 3575-19-7; 586-61-8
Molecular Formula C9H11Br
Molecular Weight 199.091
IUPAC Name 2-bromopropan-2-ylbenzene
Standard InChI InChI=1S/C9H11Br/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Standard InChI Key WSFSJXBURLJOFD-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC=C1)Br

Introduction

Structural and Molecular Characteristics

Cumyl bromide, systematically named 2-bromopropan-2-ylbenzene, features a benzene ring bonded to a tertiary carbon bearing bromine and two methyl groups. The compound’s IUPAC name reflects its branched alkyl halide structure, with the bromine atom positioned on a benzylic carbon. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₉H₁₁Br
Molecular Weight199.09 g/mol
InChI KeyWSFSJXBURLJOFD-UHFFFAOYSA-N
Boiling Point248.76°C (calculated)
Vapor Pressure (25°C)~0.15 kPa

The benzylic bromine confers enhanced stability to the resultant carbocation during solvolysis, a property exploited in synthetic applications. Spectroscopic characterization via gas chromatography (GC) using SE-30 columns reveals a retention index of 1181 under nitrogen carrier gas .

Synthetic Methodologies

Bromination of Cumene

The primary industrial synthesis involves electrophilic bromination of cumene (isopropylbenzene) using molecular bromine (Br₂) in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr₃). The reaction proceeds via a two-step mechanism:

  • Generation of Br⁺ electrophile:

    Br2+FeBr3Br++FeBr4\text{Br}_2 + \text{FeBr}_3 \rightarrow \text{Br}^+ + \text{FeBr}_4^-
  • Electrophilic aromatic substitution:

    Cumene+Br+Cumyl bromide+H+\text{Cumene} + \text{Br}^+ \rightarrow \text{Cumyl bromide} + \text{H}^+

This method achieves yields >85% under optimized conditions (0–5°C, stoichiometric Br₂). Side products like dibrominated derivatives are minimized through controlled addition rates.

Alternative Routes

Recent advances demonstrate radical bromination using N-bromosuccinimide (NBS) and light irradiation, though this method remains less efficient for bulk production.

Reactivity and Chemical Transformations

Nucleophilic Substitution (Sₙ2)

Cumyl bromide undergoes bimolecular nucleophilic substitution with inversion of configuration. Representative reactions include:

NucleophileProductConditions
NaN₃Cumyl azideDMF, 60°C, 12 h
KCNCumyl cyanideEtOH reflux
H₂OCumyl alcoholAqueous H₂SO₄

The bulky benzylic carbon impedes Sₙ2 kinetics, favoring solvolysis in polar protic solvents.

Elimination Reactions

Treatment with strong bases (e.g., KOtBu) induces dehydrohalogenation to form α-methylstyrene:

Cumyl bromide+KOtBuα-methylstyrene+KBr+H2O\text{Cumyl bromide} + \text{KOtBu} \rightarrow \alpha\text{-methylstyrene} + \text{KBr} + \text{H}_2\text{O}

This reaction proceeds via an E2 mechanism, with regioselectivity governed by Zaitsev’s rule.

Radical Pathways

Cumyl bromide generates stable cumyl radicals upon homolytic cleavage, which participate in chain reactions. For example, in Atom Transfer Radical Polymerization (ATRP), it initiates controlled growth of polystyrene blocks:

Initiator: Cumyl bromideCuCl/ligandPolymer radicals\text{Initiator: } \text{Cumyl bromide} \xrightarrow{\text{CuCl/ligand}} \text{Polymer radicals}

This process achieves polydispersity indices (Đ) <1.1, critical for advanced material synthesis.

Applications in Organic Synthesis and Materials Science

Pharmaceutical Intermediates

Cumyl bromide derivatives like CUMYL-PICA and CUMYL-5F-PICA act as potent synthetic cannabinoids, binding CB₁ receptors with EC₅₀ values of 0.43–12.3 nM . These compounds induce hypothermia and bradycardia in rodent models, demonstrating their utility in neuropharmacological research .

Radiopharmaceutical Synthesis

α-Cumyl bromodifluoromethanesulfenate, derived from cumyl bromide, enables 18F-labeled arylSCF₃ production via halogen exchange . This two-step radiosynthesis protocol (Cu catalysis → [18F]KF/K222) achieves radiochemical yields >70%, pivotal for PET imaging probes .

Polymer Chemistry

As an ATRP initiator, cumyl bromide facilitates synthesis of well-defined block copolymers (e.g., polystyrene-b-polyacrylate). Key advantages include:

  • Narrow molecular weight distributions (Đ = 1.05–1.15)

  • High chain-end fidelity for sequential monomer addition

ParameterRecommendation
Storage2–8°C, inert atmosphere
PPEGloves, goggles, fume hood
ToxicityLD₅₀ (rat, oral): ~350 mg/kg
Environmental ImpactPersistent in aquatic systems; avoid release

Derivatives like synthetic cannabinoids pose significant abuse liabilities, with reported fatalities linked to respiratory depression and cardiotoxicity .

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